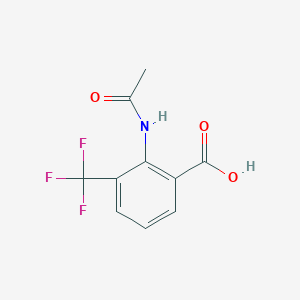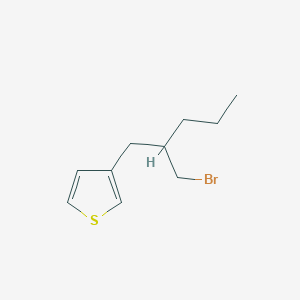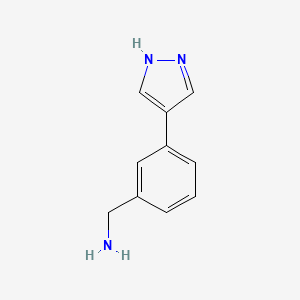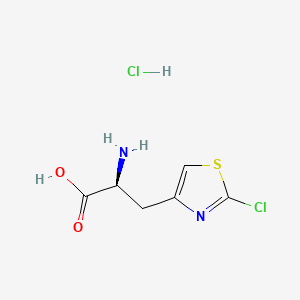
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride is a chemical compound that features a thiazole ring substituted with a chlorine atom and an amino acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic conditions.
Chlorination: The thiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amino Acid Coupling: The chlorinated thiazole is coupled with an amino acid derivative, such as an ester or amide, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced using reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling Reactions: The amino acid moiety can participate in peptide coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Substitution: Products with different substituents on the thiazole ring.
Oxidation/Reduction: Oxidized or reduced forms of the thiazole ring.
Coupling: Peptides or peptide derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Biochemistry: The compound can serve as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Chemistry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino acid moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-(2-bromo-1,3-thiazol-4-yl)propanoic acid hydrochloride: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-amino-3-(2-iodo-1,3-thiazol-4-yl)propanoic acid hydrochloride: Similar structure but with an iodine atom instead of chlorine.
Propiedades
Fórmula molecular |
C6H8Cl2N2O2S |
|---|---|
Peso molecular |
243.11 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H7ClN2O2S.ClH/c7-6-9-3(2-12-6)1-4(8)5(10)11;/h2,4H,1,8H2,(H,10,11);1H/t4-;/m0./s1 |
Clave InChI |
VFMGAVAXOPIGMB-WCCKRBBISA-N |
SMILES isomérico |
C1=C(N=C(S1)Cl)C[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1=C(N=C(S1)Cl)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)
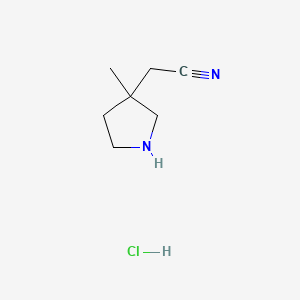

![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
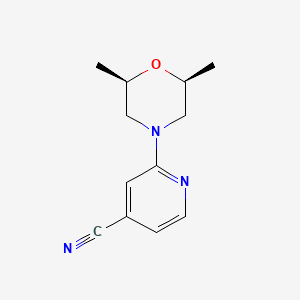
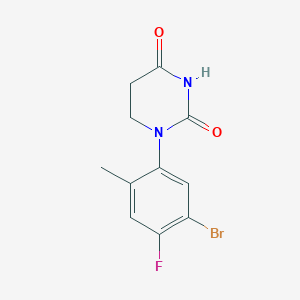

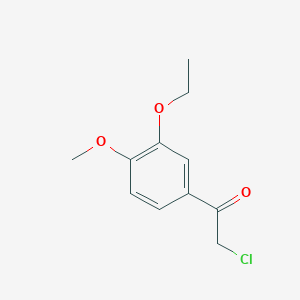
![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)


